molecular formula C10H11N3 B1355314 2-(2-methyl-1H-imidazol-1-yl)aniline CAS No. 26286-55-5

2-(2-methyl-1H-imidazol-1-yl)aniline

Cat. No.: B1355314
CAS No.: 26286-55-5
M. Wt: 173.21 g/mol
InChI Key: LLSZMUSXQITSSJ-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-imidazol-1-yl)aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • Iodine-Catalyzed Oxidative Cross-Coupling Reactions : A study by Ambethkar et al. (2018) demonstrated an iodine-catalyzed, metal-free oxidative cross-coupling reaction of methyl ketones with 2-(1H-benzo[d]imidazol-2-yl)aniline, outlining a new strategy for synthesizing benzimidazo[1,2-c]quinazoline derivatives (Ambethkar, Kalaiselvi, Ramamoorthy, & Padmini, 2018).

Synthesis of Intermediates

  • Synthesis of Antitumor Agents : Yang Shijing (2013) synthesized 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, demonstrating its importance in pharmaceutical synthesis (Yang, 2013).

Antimicrobial Applications

  • Benzimidazole Nucleus Containing Derivatives : Desai, Dodiya, & Makwana (2011) synthesized novel 3-(2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-2-(aryl)thiazolidin-4-ones from Schiff bases of N-arylidene-2-(6-methyl-1H-benzo[d]imidazol-2-yl)anilines, demonstrating their potential for antimicrobial screening (Desai, Dodiya, & Makwana, 2011).

Fluorescent Chemosensors

  • Detection of Aluminum Ions : Shree et al. (2019) synthesized anthracene/pyrene derivatives integrated with 2-(2-Aminophenyl)-1H-benzimidazole, which acted as efficient chemosensors for Al3+ ions, highlighting its application in detecting metal ions in biological and environmental samples (Shree, Sivaraman, Siva, & Chellappa, 2019).

Anticancer Agents

  • Benzimidazole–Thiazole Derivatives : Nofal et al. (2014) explored the synthesis of benzimidazole-thiazole derivatives, showing promising anticancer activity against various cancer cell lines (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).

Molecular Design in Pharmacology

  • Designing Antimicrobial Agents : Mohanta & Sahu (2013) emphasized the design of drug molecules with increased potency against infectious diseases, using imidazole derivatives for antimicrobial applications (Mohanta & Sahu, 2013).

Organic Synthesis Techniques

Crystallography and Molecular Structure

  • Analysis of Molecular Structure : Kim, Park, Shin, & Kim (2010) provided a detailed crystallographic analysis of a compound containing the imidazole ring, contributing to the understanding of molecular interactions and structural analysis in chemistry (Kim, Park, Shin, & Kim, 2010).

Detection of Metal Ions

  • Fluorometric and UV-Spectrophotometric Sensing : Yanpeng et al. (2019) synthesized compounds utilizing 2-(2-methyl-1H-imidazol-1-yl)aniline for the selective and sensitive detection of Fe3+ ions in aqueous solution, showcasing its application in environmental monitoring and analytical chemistry (Yanpeng, Xiaodong, Zhiming, Ran, Jie, Qiang, & Yumin, 2019).

Antiproliferative Agents

  • Linking Triazole and Benzimidazole Pharmacophores : Sahay & Ghalsasi (2017) used one-pot click chemistry to synthesize compounds linking triazole and benzimidazole, showing potential as anti-proliferative agents against cancer cell lines (Sahay & Ghalsasi, 2017).

Biochemical Analysis

Biochemical Properties

2-(2-Methyl-1H-imidazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole derivatives, including this compound, are known to exhibit antimicrobial, anti-inflammatory, and antitumor activities . These interactions often involve binding to active sites of enzymes or receptors, thereby modulating their activity. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to inhibit the growth of certain cancer cells by interfering with cell signaling pathways that regulate cell proliferation and apoptosis . Additionally, this compound may alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can lead to changes in the expression of genes involved in detoxification processes. Additionally, this compound may interact with DNA or RNA, affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as light, temperature, and pH . Over time, degradation products may form, which could have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activities . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound can be influenced by factors such as its lipophilicity and affinity for specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSZMUSXQITSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545965
Record name 2-(2-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26286-55-5
Record name 2-(2-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.